molecular formula C19H16BrNO5 B11224343 (4Z)-2-(3-bromophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11224343
M. Wt: 418.2 g/mol
InChI Key: FOOFBPCXCNRPGW-UVTDQMKNSA-N
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Description

(4Z)-2-(3-BROMOPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a bromophenyl group and a trimethoxyphenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-BROMOPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve the bromination of a phenyl group using bromine or a brominating agent.

    Attachment of the Trimethoxyphenylmethylidene Group: This can be done through a condensation reaction with a trimethoxybenzaldehyde derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the oxazole ring.

    Reduction: Reduction reactions could target the bromophenyl group or the oxazole ring.

    Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-BROMOPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(3-CHLOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(3-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The presence of the bromophenyl group in (4Z)-2-(3-BROMOPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE distinguishes it from its chlorinated or fluorinated analogs

Properties

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H16BrNO5/c1-23-15-8-7-11(16(24-2)17(15)25-3)10-14-19(22)26-18(21-14)12-5-4-6-13(20)9-12/h4-10H,1-3H3/b14-10-

InChI Key

FOOFBPCXCNRPGW-UVTDQMKNSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC)OC

Origin of Product

United States

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